5-Amino-2-bromophenylacetic acid

Description

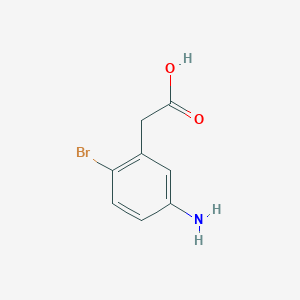

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8BrNO2 |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

2-(5-amino-2-bromophenyl)acetic acid |

InChI |

InChI=1S/C8H8BrNO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4,10H2,(H,11,12) |

InChI Key |

MCJGOEVGJGFUKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)CC(=O)O)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 5 Amino 2 Bromophenylacetic Acid

Reactions Involving the Amino Group

The amino group in 5-Amino-2-bromophenylacetic acid is a key site for various chemical modifications, including acylation, derivatization for the construction of heterocyclic rings, and coupling with other molecules.

Acylation and Amide Bond Formation

The amino group of this compound readily undergoes acylation to form amide bonds. This reaction is fundamental in synthetic organic chemistry and can be achieved using various acylating agents. For instance, the reaction with acid chlorides, such as chloroacetyl chloride, in the presence of a base like triethylamine, yields the corresponding N-acylated product. nih.gov This transformation is a common strategy to introduce new functional groups or to build larger molecular scaffolds. The formation of the amide bond can be confirmed by spectroscopic methods, where the appearance of characteristic signals for the amide C=O and N-H bonds in IR and NMR spectra is observed. nih.gov

Another approach for amide bond formation involves the reaction with isocyanates. For example, reacting an amino-functionalized molecule with an isocyanate, such as 3-chlorophenyl isocyanate, in a suitable solvent like ethanol (B145695) under reflux conditions, leads to the formation of a urea (B33335) derivative. nih.gov The reaction proceeds through the nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate.

Enzymatic methods are also employed for amide bond formation, often utilizing ATP-dependent enzymes that activate the carboxylic acid partner. nih.gov Additionally, the condensation of carboxylic acids with isocyanates in the presence of a salt can produce amides at room temperature with the loss of carbon dioxide, a method compatible with various functional groups. nih.gov

Table 1: Examples of Acylation Reactions

| Acylating Agent | Base/Catalyst | Product Type |

|---|---|---|

| Chloroacetyl chloride | Triethylamine | N-Chloroacetyl amide |

| 3-Chlorophenyl isocyanate | None (reflux in ethanol) | N-Aryl urea |

| Carboxylic Acids | ATP-dependent enzymes | Amide |

| Aryl isocyanates | Salt (e.g., carboxylate salt) | Amide |

Derivatization for Heterocyclic Ring Annulation (e.g., oxadiazole, thiadiazole formation)

The amino group of this compound is a crucial functional handle for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

Oxadiazole Formation: 1,3,4-Oxadiazoles can be synthesized from derivatives of phenylacetic acid. A general route involves converting the carboxylic acid to a hydrazide, which is then cyclized. who.int For example, phenylacetic acid can be converted to its corresponding ester, which then reacts with hydrazine (B178648) hydrate (B1144303) to form the acid hydrazide. This intermediate can be cyclized to a 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) using carbon disulfide and potassium hydroxide (B78521). who.int While not directly starting from this compound, this illustrates a common pathway where the phenylacetic acid core is used. Another method involves the cyclization of N-acylthiosemicarbazides, derived from the corresponding acid hydrazide, in the presence of reagents like iodine or iodoxybenzoic acid to yield 2-amino-1,3,4-oxadiazoles. mdpi.com

Thiadiazole Formation: Similarly, the amino group is instrumental in forming thiadiazole rings. A common method is the cyclization of thiosemicarbazides. For instance, cyclization of a thiosemicarbazide (B42300) with ethyl oxalyl monochloride in the presence of phosphorus oxychloride can produce a 5-amino-1,3,4-thiadiazole derivative. nih.gov The resulting amino-thiadiazole can be further modified, for example, through a Sandmeyer-type reaction where the amino group is replaced by a bromine atom using reagents like tert-butyl nitrite (B80452) and copper(II) bromide. nih.govchemicalbook.com 2-Amino-1,3,4-thiadiazole derivatives are also key intermediates for synthesizing more complex structures like thiadiazolo[3,2-α]pyrimidin-7-ones. sigmaaldrich.com

Coupling Reactions with Activated Carboxylic Acids (e.g., N-Boc-amino acids)

The amino group of this compound or its derivatives can be coupled with N-protected amino acids, such as N-Boc-amino acids, to form peptide linkages. This reaction is fundamental in peptide synthesis. The coupling typically requires an activating agent for the carboxylic acid of the N-Boc-amino acid. The product of such a coupling is a dipeptide derivative where the N-terminus is protected by the Boc group. This protecting group can subsequently be removed under acidic conditions, for instance with trifluoroacetic acid, to allow for further elongation of the peptide chain. nih.gov

Formation of Inorganic and Organic Salts

The basic nature of the amino group allows this compound to form salts with both inorganic and organic acids. For example, treatment with a strong inorganic acid like hydrochloric acid (HCl) results in the formation of the corresponding hydrochloride salt. This is often done by reacting the amino compound in a suitable solvent, such as ethyl acetate, with a concentrated aqueous solution of hydrochloric acid. google.com Salt formation is a common strategy to improve the solubility and crystallinity of amino-containing compounds.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety of this compound is another site for chemical modification, most notably through esterification.

Esterification Reactions

The carboxylic acid group of this compound can be converted into an ester through various esterification methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

For amino acids, esterification can also be achieved using chlorosulfonic acid in an alcohol solvent. This method generates an alkyl hydrosulphate in situ, which facilitates the esterification. google.com The reaction is typically carried out by suspending or dissolving the amino acid in the alcohol, followed by the addition of chlorosulfonic acid. google.com The resulting ester can then be isolated after an aqueous workup.

Table 2: Common Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Equilibrium reaction, often requires excess alcohol. masterorganicchemistry.com |

| Chlorosulfonic Acid Method | Alcohol, Chlorosulfonic Acid | In situ generation of alkyl hydrosulphate catalyst. google.com |

| Dialkyl Dicarbonate Method | Dialkyl dicarbonate, Lewis acid (e.g., MgCl₂) | Involves a carboxylic anhydride (B1165640) intermediate. organic-chemistry.org |

Salt Formation for Purification and Derivatization

The amphoteric nature of this compound, containing both a weakly acidic carboxylic acid group and a weakly basic amino group, allows for the formation of salts with both acids and bases. This property is instrumental in its purification. A common strategy for purifying aminophenylacetic acids involves the formation of an ammonium (B1175870) salt. For instance, in a process analogous to the purification of p-aminophenylacetic acid, this compound can be dissolved in an aqueous base like ammonium hydroxide to form the soluble ammonium salt. tcichemicals.com Subsequent treatment with a weak acid, such as acetic acid, neutralizes the salt and causes the purified amino acid to precipitate out of the solution, leaving water-soluble inorganic impurities behind. tcichemicals.com

Salt formation is also a critical step in derivatization, as it can be used to modify the physicochemical properties of the parent compound, such as melting point and solubility, which is a key consideration in the development of therapeutic agents. nih.gov

Table 1: Purification of Aminophenylacetic Acids via Salt Formation

| Step | Reagent | Purpose | Observation |

| 1 | Aqueous Ammonia (B1221849) (NH₄OH) | Forms a soluble ammonium salt | The solid amino acid dissolves. |

| 2 | Filtration | Removes insoluble impurities | A clear filtrate is obtained. |

| 3 | Acetic Acid (CH₃COOH) | Neutralizes the salt to precipitate the purified amino acid | The purified amino acid crystallizes out of the solution. |

Peptide Coupling and Bioconjugation Strategies (e.g., with aspartic acid)

The carboxylic acid and amino group of this compound are ideal handles for peptide bond formation, allowing for its incorporation into larger biomolecules. The standard procedure involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amino group of another amino acid, such as aspartic acid. scispace.com

Common coupling reagents used for this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. slideshare.netresearchgate.net The reaction is typically carried out in an aprotic organic solvent.

A relevant bioconjugation has been observed in plant protoplasts, where the closely related compound 4-bromophenylacetic acid is conjugated with aspartic acid to form 4-bromophenylacetyl-L-aspartic acid. organic-chemistry.org This highlights the potential for this compound to participate in similar biological or synthetic bioconjugation pathways.

Table 2: General Conditions for Peptide Coupling

| Component | Example | Role |

| Amino Acid 1 | This compound | Carboxylic acid component |

| Amino Acid 2 | Aspartic acid (with protected functional groups) | Amine component |

| Coupling Reagent | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid |

| Additive | 1-Hydroxybenzotriazole (HOBt) | Minimizes racemization |

| Solvent | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | Provides a non-reactive medium |

| Base (optional) | N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) | Neutralizes acid salts, can be required for some coupling reagents |

Reactions Involving the Bromo Substituent

The bromine atom on the phenyl ring is a versatile functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions for Further Functionalization (e.g., to form felbinac)

The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a new carbon-carbon bond between the aromatic ring and a variety of organoboron compounds. For instance, the synthesis of felbinac (biphenyl-4-ylacetic acid) can be achieved through the Suzuki coupling of a bromophenylacetic acid derivative with phenylboronic acid. organic-chemistry.org

In a similar fashion, this compound can be coupled with phenylboronic acid to generate an amino-substituted biphenylacetic acid derivative. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base (e.g., potassium carbonate or sodium bicarbonate) and a suitable solvent system, which can include water. baranlab.org

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ or other Pd(0) complexes | K₂CO₃ or NaHCO₃ | Toluene/Water or Dioxane/Water | Amino-biphenylacetic acid derivative |

| Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ | KOH | Water/2-Propanol | Biphenyl derivative. nih.gov |

Nucleophilic Displacement Reactions of the Bromine

The bromine atom on the aromatic ring can be replaced by a nucleophile through a nucleophilic aromatic substitution (SₙAr) reaction. However, for this reaction to proceed efficiently, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the ring is not strongly activated, which makes direct nucleophilic displacement challenging under standard conditions. The amino group is an electron-donating group, which further deactivates the ring towards nucleophilic attack.

Despite this, reactions with very strong nucleophiles or under harsh conditions (high temperature and pressure) could potentially lead to substitution. For example, reactions of activated aryl bromides with amines like pyrrolidine (B122466) or piperidine (B6355638) have been studied. nih.gov While direct displacement on this compound is less favorable, such transformations might be possible under forcing conditions or through alternative mechanisms like the benzyne (B1209423) mechanism, which involves elimination followed by addition. masterorganicchemistry.com

Reactions Involving the Phenyl Ring System

The aromatic core of the molecule can also undergo transformations, primarily through oxidation or reduction processes that alter its electronic structure.

Formation of Hydrazone Derivatives from Related Phenylacetic Acids

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. They are typically formed through the reaction of aldehydes or ketones with hydrazine and its derivatives. wikipedia.org The synthesis of hydrazones from phenylacetic acid and its related structures is a notable transformation, leading to compounds with a range of applications.

The general pathway to synthesize hydrazones from phenylacetic acid first involves the conversion of the carboxylic acid to a more reactive intermediate, such as an ester, which then reacts with hydrazine hydrate to form a hydrazide. This phenylacetohydrazide can subsequently be condensed with various aldehydes or ketones to yield the final hydrazone derivatives. jddtonline.info

A common method for preparing hydrazones involves heating substituted hydrazides with aldehydes or ketones in a suitable solvent. nih.gov Solvents such as methanol (B129727), ethanol, or acetic acid are often employed, sometimes with a catalytic amount of acid to facilitate the reaction. jddtonline.infonih.gov

For instance, research has demonstrated the synthesis of hydrazone derivatives of 4-bromophenylacetic acid. The process begins by refluxing the methyl ester of 4-bromophenylacetic acid with hydrazine to produce 2-(4-bromophenyl)acetohydrazide. wikipedia.org This hydrazide is then condensed with different aldehydes to create a variety of hydrazones. wikipedia.org

Microwave-assisted synthesis has also been effectively used to produce hydrazide-hydrazones of phenylacetic acid, showcasing a modern and efficient approach to this transformation. researchgate.net

Table 1: Synthesis of Phenylacetohydrazide from Phenylacetic Acid This table outlines the initial steps in the synthesis of hydrazone derivatives, starting from phenylacetic acid.

| Starting Material | Reagents | Intermediate Product | Conditions |

| Phenylacetic acid | 1. Dimethyl Sulfate, Anhydrous Potassium Carbonate 2. Hydrazine Hydrate | 2-Phenylacetohydrazide | 1. Reflux in acetone (B3395972) 2. Reflux in alcohol for 8 hours |

Table 2: Synthesis of Hydrazone Derivatives from Phenylacetohydrazide This table details the final step in the synthesis, where the hydrazide is converted into various hydrazone derivatives.

| Reactant 1 | Reactant 2 (Substituted Aldehyde) | Product | Catalyst | Conditions |

| 2-Phenylacetohydrazide | Substituted Benzaldehyde | N'-(substituted-benzylidene)-2-phenylacetohydrazide | Conc. HCl | Stirred at room temperature in methanol for 2 hours |

| 2-Phenylacetohydrazide | 2-Chlorobenzaldehyde | N'-(2-chlorobenzylidene)-2-phenylacetohydrazide | Conc. HCl | Stirred at room temperature in methanol for 2 hours |

| 2-Phenylacetohydrazide | 3,4,5-Trimethoxybenzaldehyde | N'-(3,4,5-trimethoxybenzylidene)-2-phenylacetohydrazide | Conc. HCl | Stirred at room temperature in methanol for 2 hours |

| 2-Phenylacetohydrazide | Furan-2-carbaldehyde | N'-(furan-2-ylmethylene)-2-phenylacetohydrazide | Conc. HCl | Stirred at room temperature in methanol for 2 hours |

These synthetic routes highlight the reactivity of the acetic acid moiety in phenylacetic acid derivatives, allowing for the construction of more complex molecules like hydrazones. The amino and bromo substituents on the phenyl ring of this compound would likely influence the reactivity and reaction conditions required for similar transformations.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 5-Amino-2-bromophenylacetic acid, offering insights into the chemical environment of each proton and carbon atom within the molecule.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons and their neighboring atoms. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the amine (-NH2) protons. The chemical shifts (δ) of the aromatic protons are influenced by the positions of the bromo and amino substituents on the phenyl ring. The protons on the carbon adjacent to the bromine atom and the protons on the carbons adjacent to the amino group will exhibit characteristic splitting patterns and chemical shifts.

A representative, though not specific to this exact isomer, ¹H NMR spectrum for a related compound, 2-bromophenylacetic acid, shows aromatic protons in the range of δ 7.2–7.8 ppm. For this compound, the amino group would likely shift the signals of the adjacent aromatic protons upfield. The methylene protons of the acetic acid moiety would typically appear as a singlet, while the amine protons would present as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic CH | ~6.5 - 7.5 | Doublet, Doublet of doublets |

| Methylene CH₂ | ~3.6 | Singlet |

| Amine NH₂ | Variable, broad | Singlet |

| Carboxylic Acid OH | Variable, very broad | Singlet |

Note: This is an illustrative table of expected values. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid is particularly noteworthy, typically appearing far downfield (δ 170–175 ppm). The aromatic carbons will have signals in the aromatic region (δ 110-150 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. The methylene carbon will resonate in the aliphatic region.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is a valuable adjunct to standard ¹³C NMR. DEPT experiments differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons. This would definitively confirm the presence of the methylene group and the substituted aromatic carbons in this compound.

| Carbon Type | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |

| Carbonyl C=O | ~170 - 180 | No signal | No signal |

| Aromatic C-Br | ~115 - 125 | No signal | No signal |

| Aromatic C-NH₂ | ~140 - 150 | No signal | No signal |

| Aromatic CH | ~115 - 135 | Positive | Positive |

| Methylene CH₂ | ~40 - 50 | Negative | No signal |

Note: This is an illustrative table of expected values. Actual experimental values may vary based on solvent and other experimental conditions.

While this compound itself is not chiral, if it were used to synthesize chiral derivatives, advanced NMR techniques would be indispensable for determining the stereochemistry of the products. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity between protons, which is crucial for assigning relative stereochemistry in cyclic or sterically hindered molecules. ipb.pt For enantiomeric derivatives, chiral shift reagents or the synthesis of diastereomers followed by standard NMR analysis can be employed to determine the enantiomeric excess.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₈H₈BrNO₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this exact mass would provide unambiguous identification of the compound. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by two mass units (M and M+2).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govresearchgate.net This technique is invaluable for assessing the purity of a this compound sample and confirming its identity. nih.govresearchgate.net The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides the molecular weight of the eluting components. nih.gov This is particularly useful in monitoring the progress of a chemical reaction or in quality control of the final product. nih.govresearchgate.netnih.gov LC-MS/MS, a tandem mass spectrometry technique, can provide even greater selectivity and sensitivity by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu The IR spectrum of a compound provides a unique "fingerprint" arising from the vibrations of its constituent bonds. pressbooks.pubokstate.edu

Characteristic Vibrational Modes of Amino, Carboxyl, and Carbon-Bromine Bonds

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups: the amino (-NH₂), carboxyl (-COOH), and carbon-bromine (C-Br) bonds.

The amino group typically exhibits N-H stretching vibrations in the region of 3500-3300 cm⁻¹. libretexts.org These bands can indicate the presence of the primary amine. The carboxyl group presents two distinct and strong absorption bands. The O-H stretching vibration of the carboxylic acid appears as a very broad band over a wide range, often from 3300 cm⁻¹ down to 2500 cm⁻¹, which can sometimes overlap with other stretching vibrations. libretexts.orgyoutube.com The carbonyl (C=O) stretching vibration of the carboxylic acid gives a strong, sharp peak typically found between 1725 and 1700 cm⁻¹. libretexts.orgyoutube.com

The aromatic ring itself shows characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz The carbon-bromine (C-Br) stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹, although its identification can sometimes be challenging due to the complexity of this region. msu.edu The fingerprint region, from 1450 to 600 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule as a whole. pressbooks.publibretexts.org

Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Intensity |

| Amino | N-H Stretch | 3500 - 3300 | Medium |

| Carboxyl | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxyl | C=O Stretch | 1725 - 1700 | Strong |

| Aromatic | =C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic | C=C Stretch | 1600 - 1450 | Variable |

| Carbon-Bromine | C-Br Stretch | 600 - 500 | Medium to Strong |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for separating and purifying chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful techniques widely used in the analysis of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analytical determination of purity and the preparative isolation of this compound. sielc.com In analytical HPLC, the goal is to identify and quantify the components of a mixture. For preparative HPLC, the objective is to isolate a pure compound from a mixture. nih.gov

A common HPLC method for analyzing phenylacetic acid derivatives involves reverse-phase chromatography. sigmaaldrich.com In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with an acid modifier like phosphoric acid or formic acid to control the ionization of the analyte. sielc.comsigmaaldrich.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

For preparative separations, the conditions are scaled up from the analytical method to handle larger quantities of the compound. sielc.com This allows for the purification of this compound from reaction byproducts or other impurities. The collected fractions can then be further processed to isolate the pure compound. chromforum.org

Table 2: Typical HPLC Parameters for the Analysis of Phenylacetic Acid Derivatives

| Parameter | Typical Condition |

| Column | Reverse-phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., 0.1% Phosphoric Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 35 °C |

Gas Chromatography (GC) for Purity Assessment of Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds. avantorsciences.com However, due to the low volatility of amino acids and carboxylic acids, direct analysis of this compound by GC is challenging as it can decompose in the hot injector port. thermofisher.comsigmaaldrich.com Therefore, derivatization is typically required to convert the non-volatile analyte into a more volatile and thermally stable derivative. sigmaaldrich.comsigmaaldrich.com

A common derivatization method is silylation, where active hydrogens in the amino and carboxyl groups are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. thermofisher.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are often used for this purpose. sigmaaldrich.com The resulting derivatives are more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. sigmaaldrich.commdpi.com The purity of the original compound can then be determined from the chromatogram of its derivative.

Advanced Characterization Techniques

Beyond spectroscopic and chromatographic methods, advanced techniques like X-ray crystallography provide unparalleled detail about the molecular structure of a compound in its solid state.

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, a single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is then collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Properties

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral nature of molecules. It measures the differential absorption of left- and right-handed circularly polarized light, providing information on the stereochemistry of a compound. While this compound itself is not chiral, its derivatives, particularly those with substitution at the alpha-carbon of the acetic acid moiety, can exist as enantiomers. The study of such chiral derivatives is essential for applications where stereospecificity is critical.

The chiral resolution of racemic mixtures into their constituent enantiomers is a common practice in stereochemistry. wikipedia.org This separation is often followed by CD spectroscopy to confirm the absolute configuration of the separated enantiomers. For instance, the chiral separation of a δ-lactam, a heterocyclic compound, was successfully achieved using High-Performance Liquid Chromatography (HPLC) coupled with an Electronic Circular Dichroism (ECD) detector. mdpi.com This method allowed for the determination of the enantiomer elution order and provided distinct CD spectra for each enantiomer, showcasing the utility of CD in chiral analysis. mdpi.com

In the context of amino acids, which share structural similarities with the target compound, CD spectroscopy is widely used. The CD spectra of L- and D-phenylalanine, for example, exhibit mirror-image signals, confirming their enantiomeric relationship. researchgate.net This principle is directly applicable to chiral derivatives of this compound. For instance, the introduction of a chiral center, such as through the synthesis of an α-substituted derivative, would be expected to yield distinct CD spectra for the (R) and (S) enantiomers.

Table 1: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-enantiomer | 220 | +15,000 |

| 250 | -5,000 | |

| (S)-enantiomer | 220 | -15,000 |

| 250 | +5,000 |

This table presents hypothetical data for illustrative purposes, based on typical CD spectra of chiral aromatic amino acids.

The synthesis of novel phenylacetic acid derivatives with halogenated benzyl (B1604629) subunits has been explored for their biological activities. nih.gov The characterization of such compounds would invariably involve spectroscopic techniques like CD to ascertain their chiroptical properties if a chiral center is present. nih.gov

Dynamic Light Scattering (DLS) for Aggregate Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution. unchainedlabs.commdpi.com It is particularly valuable for studying the aggregation behavior of molecules, a phenomenon that can significantly impact the properties and efficacy of a compound. For derivatives of this compound, understanding their propensity to form aggregates in solution is crucial for formulation and application development.

The self-assembly of aromatic amino acids, which are structurally related to the target compound, has been investigated using DLS. nih.govacs.orgrsc.org These studies have shown that factors such as concentration can influence the formation and size of aggregates. nih.govacs.org For example, a study on the self-assembly of L-tryptophan demonstrated a significant increase in aggregate size at higher concentrations, as measured by DLS. nih.govacs.org

Similarly, the aggregation of other small molecules and biomolecules is routinely characterized by DLS. The technique works by measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. unchainedlabs.comnih.gov Larger particles move more slowly, leading to slower fluctuations in scattered light, which can be analyzed to determine the particle size distribution.

Table 2: Illustrative Dynamic Light Scattering Data for a Derivative of this compound under Different Conditions

| Condition | Concentration (mg/mL) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| A | 1 | 10 ± 2 | 0.15 |

| B | 10 | 150 ± 20 | 0.45 |

| C | 10 (with additive) | 15 ± 3 | 0.20 |

This table provides illustrative data to demonstrate how DLS can be used to assess the aggregation of a compound derivative under varying concentrations and with the addition of an anti-aggregation agent. A higher hydrodynamic diameter and PDI indicate greater aggregation.

The self-assembly of temperature-responsive di-block polypeptides functionalized with unnatural amino acids has also been characterized using DLS, showing how environmental factors can trigger changes in aggregate size and morphology. nih.gov This highlights the importance of DLS in studying the stability of molecular assemblies under different conditions. The study of protein aggregation processes using DLS is also a well-established field, providing valuable insights into the mechanisms of aggregate formation. diva-portal.org

Theoretical and Computational Studies of 5 Amino 2 Bromophenylacetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of molecules. These methods provide a microscopic view of electron distribution and energy levels, which dictates the chemical nature of the compound.

Density Functional Theory (DFT) Studies for Conformational Preferences and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Amino-2-bromophenylacetic acid, DFT calculations are crucial for determining its most stable three-dimensional arrangement (conformational preferences) and its electronic characteristics.

Researchers utilize DFT to optimize the molecular geometry, predicting bond lengths and angles with high accuracy. These calculations often reveal that the molecule's final structure is a result of a delicate balance of interactions between the amino group, the bromine atom, and the carboxylic acid moiety with the phenyl ring. The electronic properties, such as the distribution of electron density, are also elucidated. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-deficient regions of the molecule, which are key to predicting sites for electrophilic and nucleophilic attack. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | - | Indicates the molecule's ability to donate electrons. researchgate.net |

| LUMO Energy | - | Indicates the molecule's ability to accept electrons. researchgate.net |

| HOMO-LUMO Gap | - | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | - | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Orbital Theory for Understanding Reactivity Patterns

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. youtube.comyoutube.comyoutube.com It provides a more detailed picture of bonding than valence bond theory by considering the formation of molecular orbitals that extend over the entire molecule. youtube.com

For this compound, MO theory helps in understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the energy of the LUMO is related to the electron affinity and indicates the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity.

The combination of atomic orbitals leads to the formation of bonding and antibonding molecular orbitals. youtube.com Electrons in bonding orbitals stabilize the molecule, while electrons in antibonding orbitals destabilize it. youtube.com The distribution of these orbitals and their energy levels can be used to predict the most likely sites for chemical reactions.

Molecular Modeling and Simulation for Intermolecular Interactions

Molecular modeling and simulation techniques are essential for studying how this compound and its derivatives interact with other molecules, which is particularly important in the context of drug design and materials science.

Molecular Docking for Ligand-Receptor Binding Prediction in Derivative Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

In studies involving derivatives of this compound, molecular docking can be used to predict how modifications to the parent structure will affect its binding affinity and selectivity for a particular biological target. nih.govekb.eg The process involves generating a three-dimensional model of the ligand and the receptor and then using a scoring function to evaluate the different possible binding poses. nih.gov The results can guide the synthesis of new derivatives with improved pharmacological profiles.

| Parameter | Description |

|---|---|

| Binding Energy | An estimation of the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more stable complex. mdpi.com |

| Hydrogen Bonds | Specific, directional interactions between the ligand and receptor that are crucial for binding affinity and specificity. nih.gov |

| Hydrophobic Interactions | Non-specific interactions between nonpolar regions of the ligand and receptor that contribute to the overall binding energy. |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. |

Computational Analysis of Chiroptical Properties in Supramolecular Assemblies

Chiroptical properties, such as circular dichroism (CD), arise from the differential interaction of a chiral molecule with left and right circularly polarized light. researchgate.net Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict and interpret the CD spectra of chiral molecules. mdpi.com

For derivatives of this compound that are chiral, computational analysis can predict their chiroptical properties. This is important for understanding their behavior in biological systems, as enantiomers of a chiral drug can have different physiological effects. Furthermore, the study of chiroptical properties can provide insights into the formation and structure of supramolecular assemblies, where multiple molecules self-assemble into larger, ordered structures. diva-portal.org The nature and positioning of substituents on the aromatic ring can significantly influence the induced circular dichroism pattern. diva-portal.org

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational methods play a crucial role in modern SAR by allowing for the rapid evaluation of large numbers of compounds and the identification of key structural features responsible for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are developed by correlating variations in the biological activity of compounds with changes in their molecular descriptors, which are numerical representations of their chemical and physical properties.

While a specific QSAR model for this compound is not readily found in literature, the principles can be illustrated through studies on analogous compounds. For instance, QSAR studies on fenamate derivatives, which are also substituted aminobenzoic acids, have highlighted the importance of lipophilicity (pi) in their anti-inflammatory activity. nih.gov Similarly, research on phenoxyacetic acid derivatives has shown that their biological effects, such as herbicidal or antimicrobial activity, are influenced by the number and position of substituents on the aromatic ring. nih.gov

A hypothetical QSAR study on a series of this compound derivatives would involve synthesizing or computationally generating a set of analogs with varied substituents. The biological activity of these compounds would be determined experimentally. Subsequently, a wide range of molecular descriptors would be calculated for each analog. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). sciencepublishinggroup.comresearchgate.net

Steric Descriptors: These describe the size and shape of the molecule, including parameters like molecular volume, surface area, and Verloop's steric parameters. nih.gov

Hydrophobic Descriptors: These relate to the compound's lipophilicity, most commonly represented by the partition coefficient (logP). nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, reflecting its connectivity and branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical model that best correlates the descriptors with the observed biological activity. researchgate.net

To illustrate the output of a QSAR study, the following hypothetical data table shows a potential QSAR model for a series of phenylacetic acid derivatives.

| Derivative | Experimental Activity (IC50, µM) | Predicted Activity (pIC50) | LogP | HOMO Energy (eV) |

| Compound 1 | 15.2 | 4.82 | 2.1 | -6.5 |

| Compound 2 | 10.5 | 4.98 | 2.5 | -6.3 |

| Compound 3 | 5.1 | 5.29 | 3.2 | -6.8 |

| Compound 4 | 25.8 | 4.59 | 1.8 | -6.2 |

Note: This table is for illustrative purposes and does not represent actual data for this compound derivatives.

Computational Prediction of Biological Activities of Derivatives

Beyond QSAR, various computational tools and algorithms can predict the potential biological activities of novel or uncharacterized compounds like derivatives of this compound. These in silico methods leverage vast databases of known chemical structures and their associated biological activities to make predictions. nih.gov

The process typically involves representing the chemical structure of a derivative of this compound in a format that a computer can understand, such as a SMILES string or a 2D/3D structure file. This representation is then used as input for predictive models. These models are often built using machine learning algorithms trained on large datasets of compounds with known biological activities. nih.gov

The predictions can cover a wide range of biological endpoints, including:

Target Prediction: Identifying potential protein targets (e.g., enzymes, receptors) with which the compound might interact. For example, based on its structure, a derivative could be predicted to be a kinase inhibitor or a G-protein coupled receptor (GPCR) ligand. nih.gov

Activity Class Prediction: Classifying the compound into broad categories of biological activity, such as "anti-inflammatory," "antiviral," or "antineoplastic."

Pharmacokinetic Properties (ADME): Predicting the Absorption, Distribution, Metabolism, and Excretion properties of the compound, which are crucial for its potential as a drug candidate. nih.gov

For example, a computational platform might predict that a hypothetical derivative of this compound has a high probability of inhibiting cyclooxygenase (COX) enzymes, based on its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The following table provides a hypothetical example of predicted biological activities for a set of this compound derivatives.

| Derivative | Predicted Target | Predicted Activity Class | Kinase Inhibitor Score | GPCR Ligand Score |

| Derivative A | Cyclooxygenase-2 | Anti-inflammatory | 0.25 | 0.15 |

| Derivative B | Tumor Necrosis Factor-alpha | Immunomodulator | 0.65 | 0.30 |

| Derivative C | Carbonic Anhydrase IX | Antineoplastic | 0.10 | 0.05 |

| Derivative D | Mu-opioid Receptor | Analgesic | 0.05 | 0.85 |

Note: This table is for illustrative purposes and does not represent actual data for this compound derivatives.

These computational predictions are invaluable for prioritizing which derivatives to synthesize and test in the laboratory, thereby saving significant time and resources in the early stages of research and drug discovery. nih.gov

Applications of 5 Amino 2 Bromophenylacetic Acid in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

5-Amino-2-bromophenylacetic acid is recognized as a multifunctional building block, a foundational component from which more complex molecules are assembled. nih.govmdpi.comresearchgate.net Its utility stems from the presence of three distinct reactive sites: the amino group, the carboxylic acid, and the carbon-bromine bond, which can be selectively targeted in synthetic sequences.

Precursor for Complex Aromatic Systems and Heterocyclic Compounds

The structure of this compound is inherently a complex aromatic system. nih.gov It serves as an excellent precursor for a diverse array of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. frontiersin.orgnih.gov The amino and carboxylic acid groups are prime handles for cyclization reactions to form fused ring systems. For example, the carboxylic acid can be converted into various functional groups that can then react with the amino group, or vice-versa, to forge new heterocyclic rings. This compound is a foundational element in the synthesis of five-membered heterocycles, which are cornerstones for numerous drugs and bioactive compounds. frontiersin.org The biosynthesis of aromatic amino acids provides a natural parallel to the synthetic utility of such compounds, forming the basis for a vast number of secondary metabolites. nih.govnih.gov

Intermediate in Multi-Step Transformations for Pharmaceuticals

In the synthesis of pharmaceuticals, a multi-step process is often required to build the final complex drug molecule. This compound and its close analogs, like 2-bromophenylacetic acid, are frequently employed as intermediates in these synthetic pathways. cymitquimica.comsigmaaldrich.com For instance, 2-bromophenylacetic acid is a known starting reagent for the preparation of di- and tri-substituted 2-oxopiperazines, a class of compounds investigated for its biological activities. sigmaaldrich.com The amino-substituted version, the focus of this article, offers an additional reactive site, further expanding its potential in creating diverse molecular scaffolds for drug discovery. Its role as a pharmaceutical intermediate is critical in building complex molecules such as substituted quinoxalinediones and benzodiazepine (B76468) derivatives. nih.gov

Development of Novel Heterocyclic Scaffolds and Ring Systems

The quest for new drugs often relies on the ability to create novel heterocyclic scaffolds. This compound is an ideal starting point for such explorations, enabling the synthesis of a variety of ring systems.

Synthesis of Oxadiazole and Thiadiazole Derivatives

Oxadiazole and thiadiazole rings are five-membered heterocycles that are prominent motifs in many medicinally important compounds. nih.gov The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles and their thiadiazole counterparts can be achieved through various methods, often involving the cyclization of intermediates derived from carboxylic acids. nih.gov

For example, a general synthetic route involves converting a carboxylic acid, such as this compound, into an acyl hydrazide. This intermediate can then be cyclized to form the 1,3,4-oxadiazole (B1194373) ring. who.intsemanticscholar.org Similarly, reaction with thiosemicarbazide (B42300) can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives. nih.govnih.govresearchgate.net The presence of the amino group on the phenyl ring of the starting material allows for further functionalization of the final product, creating a library of diverse compounds for biological screening. nih.gov

Table 1: General Synthetic Pathways to Oxadiazoles and Thiadiazoles

| Heterocycle | Key Intermediate | Typical Reagent |

|---|---|---|

| 1,3,4-Oxadiazole | Acyl hydrazide | Carbon disulfide (CS2) |

This table illustrates common synthetic strategies that can be adapted for this compound.

Preparation of Substituted Oxopiperazines and Pyrroles

Substituted piperazines and pyrroles are important pharmacophores found in a multitude of approved drugs. mdpi.comrsc.org The synthesis of enantiopure substituted piperazines, for example, is a key area of research in medicinal chemistry. york.ac.uk 2-Bromophenylacetic acid has been explicitly used in the solid-phase synthesis of di- and tri-substituted 2-oxopiperazines. sigmaaldrich.com By extension, this compound can serve as a valuable precursor for amino-functionalized oxopiperazines, where the amino group can be used to attach other molecular fragments or to modulate the compound's properties.

Pyrroles, another crucial class of heterocycles, can be synthesized through various methods, including the condensation of amines with dicarbonyl compounds (Paal-Knorr synthesis) or through acceptorless dehydrogenative condensation of amino alcohols. organic-chemistry.orgrsc.org The amino group of this compound can act as the nitrogen source in these synthetic strategies, leading to the formation of pyrroles bearing a bromophenylacetic acid moiety. nih.gov

Formation of Polycyclic Systems (e.g., pyrrolo[2,1-a]isoquinolines, tetracyclic heterocycles)

The development of complex, fused heterocyclic systems is a major goal in organic synthesis. Pyrrolo[2,1-a]isoquinolines are a class of polycyclic alkaloids that exhibit significant biological activities, including antitumor and antileukemic properties. rsc.orgnih.govdntb.gov.ua The synthesis of these scaffolds often involves the construction of an isoquinoline (B145761) core followed by the annulation of a pyrrole (B145914) ring. Phenylacetic acid derivatives are common starting materials for the isoquinoline portion. The structure of this compound is well-suited for this purpose; the acetic acid side chain can participate in forming the isoquinoline ring, while the amino group provides a reactive handle to subsequently build the fused pyrrole ring, leading to the tetracyclic core. mdpi.comnih.gov The synthesis of such complex systems highlights the utility of strategically functionalized building blocks like this compound.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Bromophenylacetic acid |

| Oxadiazole |

| Thiadiazole |

| Oxopiperazine |

| Pyrrole |

| Pyrrolo[2,1-a]isoquinoline |

| Quinoxalinedione |

| Benzodiazepine |

| Acyl hydrazide |

| Thiosemicarbazide |

| Thiosemicarbazone |

| Carbon disulfide |

| Iodine |

Utilization in Natural Product Synthesis Research (e.g., Fascaplysin (B45494) and Taxane (B156437) Analogs)

The strategic incorporation of functionalized aromatic building blocks is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures. While this compound presents a potentially versatile scaffold, its documented applications in the total synthesis of prominent natural products like fascaplysin and taxane analogs are not extensively reported in publicly available scientific literature. However, the use of structurally related compounds provides valuable insights into potential synthetic strategies.

Fascaplysin Synthesis Research

Fascaplysin is a potent marine alkaloid known for its wide range of biological activities, including anticancer and antimicrobial properties. Its unique pentacyclic structure has made it an attractive target for total synthesis. While a direct synthetic route employing this compound is not prominently documented, a notable synthesis of fascaplysin by Novikov and colleagues in 1997 utilized the structurally similar compound, o-bromophenylacetic acid. nih.gov

This synthesis commenced with the acylation of tryptamine (B22526) with o-bromophenylacetic acid to form the corresponding amide. nih.gov This intermediate then underwent a series of transformations to construct the core structure of fascaplysin. The key steps in this synthetic approach are outlined below:

Amide Formation: Tryptamine is acylated with o-bromophenylacetic acid to yield N-(2-(1H-indol-3-yl)ethyl)-2-(2-bromophenyl)acetamide.

Cyclization: The resulting amide is cyclized using phosphorus oxychloride (POCl₃) to form a dihydro-β-carboline intermediate. nih.gov

Dehydrogenation: The dihydro-β-carboline is then dehydrogenated using manganese dioxide (MnO₂) to afford an α-acyl-substituted β-carboline. nih.gov

This synthetic strategy highlights the utility of a bromo-substituted phenylacetic acid derivative in constructing the intricate framework of fascaplysin. The bromine atom serves as a crucial handle for the final ring-closing reaction.

Table 1: Key Intermediates in the Synthesis of Fascaplysin using o-Bromophenylacetic Acid

| Compound Name | Molecular Formula | Role in Synthesis |

| Tryptamine | C₁₀H₁₂N₂ | Starting Material |

| o-Bromophenylacetic acid | C₈H₇BrO₂ | Acylating Agent |

| N-(2-(1H-indol-3-yl)ethyl)-2-(2-bromophenyl)acetamide | C₁₈H₁₇BrN₂O | Amide Intermediate |

| Dihydro-β-carboline intermediate | C₁₈H₁₅BrN₂ | Cyclized Intermediate |

| α-Acyl-substituted β-carboline | C₁₈H₁₃BrN₂O | Dehydrogenated Intermediate |

| Fascaplysin | C₁₈H₁₂N₂O⁺ | Final Product |

Taxane Analog Synthesis Research

The taxanes are a class of diterpenoid natural products, with paclitaxel (B517696) (Taxol®) being a prominent member widely used as a chemotherapeutic agent. The synthesis of taxanes and their analogs is a formidable challenge in organic chemistry due to their complex and highly oxygenated polycyclic structure.

A thorough review of the available scientific literature did not reveal any documented synthetic routes to taxane analogs that utilize this compound as a starting material or key intermediate. The established total syntheses and semi-synthetic approaches to taxanes typically employ different strategic disconnections and starting materials, focusing on the construction of the characteristic 6-8-6 tricyclic core and the subsequent attachment of the side chain.

Medicinal Chemistry and Biological Research Applications of 5 Amino 2 Bromophenylacetic Acid Derivatives

Design and Synthesis of Bioactive Derivatives with Modified Pharmacophores

The strategic modification of the 5-amino-2-bromophenylacetic acid core is fundamental to developing derivatives with tailored biological activities. This involves altering key structural features to optimize interactions with biological targets and improve pharmacokinetic properties.

The phenylacetic acid core is a common motif in many biologically active compounds, and its modification is a key strategy for enhancing therapeutic potential. Research has shown that alterations to this core can lead to significant improvements in activity. For instance, in the development of inhibitors for inflammatory kinases like TBK1 and IKKε, analogues of amlexanox, which shares structural similarities, were synthesized with various linear alkyl, alkenyl, and alkynyl modifications on the aromatic A-ring. nih.gov These changes were evaluated to understand their impact on inhibitory potency. nih.gov

Similarly, the design of selective cyclooxygenase-2 (COX-2) inhibitors has involved the synthesis of phenoxy acetic acid derivatives. acs.org By creating a library of compounds with different substituents (5a–f, 7a–b, 10a–f, and 13a–b), researchers aimed to develop new anti-inflammatory agents with potent and selective COX-2 inhibition. acs.org Another approach involves the N4-substitution of piperazinyl derivatives of norfloxacin, a quinolone antibiotic. By introducing amino acid moieties, new structural surrogates were created with the goal of establishing additional binding sites on target enzymes like gyrase and topoisomerase IV, thereby enhancing antibacterial activity. nih.gov

The carboxylic acid and amino groups of the phenylacetic acid scaffold make it an ideal candidate for incorporation into larger, more complex molecules like peptidomimetics and amino acid conjugates. This strategy aims to combine the structural features of the parent molecule with the specific targeting capabilities of peptides and amino acids.

A notable example is the synthesis of l-phosphonobromomethylphenylalanine (BrPmp), a phosphonotyrosine analog designed as an irreversible inhibitor of protein tyrosine phosphatases (PTPs). researchgate.net This derivative was prepared as an Fmoc-protected amino acid, making it suitable for use in standard solid-phase peptide synthesis (SPPS). researchgate.net Incorporating the BrPmp moiety into a tripeptide sequence resulted in significantly increased inhibitory potency against the PTP CD45 compared to the BrPmp molecule alone, demonstrating the value of the peptide context for improving enzyme binding. researchgate.net

The concept of using amino acid derivatives as linkers is also being explored. A series of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones have been synthesized. Preliminary biological assays indicated that the introduction of the amino acid portion did not confer toxicity, suggesting these compounds could serve as effective linkers to connect the furanone unit with other bioactive molecules. medchemexpress.com Furthermore, the development of reagents like Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL) allows for the introduction of a side-chain bromoacetyl group into a peptide sequence. This group acts as a sulfhydryl-selective cross-linking agent for creating cyclic peptides and peptide conjugates. researchgate.netnih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Understanding the relationship between a molecule's structure and its biological activity (SAR) or properties (SPR) is a cornerstone of medicinal chemistry. Such studies guide the optimization of lead compounds into effective drugs.

In the development of COX inhibitors, SAR studies have revealed key structural features for potency and selectivity. For a series of 5-styryl-2-aminochalcone hybrids, substitutions on the phenyl rings were shown to significantly influence inhibitory activity against α-glucosidase and α-amylase. For example, a 4-chlorostyryl derivative exhibited greater activity than a 4-fluorostyryl derivative against α-amylase. For COX-2 inhibitors based on a phenoxy acetic acid scaffold, the nature and position of substituents on the aryl groups were critical for achieving high potency and selectivity. acs.org

In the context of GPR88 agonists, SAR studies on 2-PCCA analogues have been conducted to identify the key structural elements required for agonist activity. nih.gov Modifications to the bisphenyl moiety of 2-PCCA showed that an unsubstituted analogue was less potent, highlighting the importance of this part of the molecule for receptor interaction. nih.gov Similarly, for a series of KCa2 channel modulators, halogen decoration at specific positions on the benzene (B151609) ring of the N-benzene-4-pyrimidinamine core led to a 7- to 10-fold increase in potency. These findings underscore how systematic structural modifications can dramatically influence the biological profile of a compound series, providing a rational basis for the design of more effective therapeutic agents.

Influence of Halogen and Amino Substituents on Activity Profile

The presence of a halogen atom, such as bromine or chlorine, at specific positions on the phenylacetic acid ring is a key determinant of the inhibitory activity of these derivatives against certain enzymes. For instance, studies on the inhibition of penicillin biosynthetic enzymes, isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase (AT), by various phenylacetic acid (PAA) analogs have revealed the critical role of halogenation. While substitutions with hydroxyl, methyl, or methoxy (B1213986) groups on the phenyl ring did not elicit any significant effect, the introduction of chlorine or bromine at positions 3 and/or 4 of PAA resulted in strong inhibition of both enzymes. oup.com Fluorine substitution also led to inhibition, although to a lesser degree. oup.com

In the context of aldose reductase inhibitors, a class of drugs targeting complications of diabetes, the position of the halogenated substituent on a related benzyloxyphenylacetic acid scaffold was found to be critical. A systematic study of substituted benzyloxyphenylacetic acids highlighted that a derivative with a specific substitution pattern exhibited the most potent inhibitory activity, and further structural modifications helped in establishing a clear influence of these substituents on the inhibitory effect. nih.gov

Furthermore, the amino group on the phenylacetic acid backbone offers a versatile point for modification, often through acylation, to explore new chemical space and enhance biological activity. The synthesis of N-acyl and imido derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid has been explored, leading to compounds with anti-inflammatory effects. Pharmacological analysis of these derivatives allowed for the establishment of preliminary relationships between their chemical structure and pharmacological activity. nih.gov

The interplay between a halogen substituent and a modified amino group on the same scaffold has been investigated in the development of antimitotic agents. Research on 2-aminobenzophenone (B122507) derivatives, which share a substituted phenyl structural element, has shown that the introduction of an amino group at the ortho position of the benzophenone (B1666685) ring is integral for increased growth inhibition in human cancer cell lines. nih.gov This highlights the importance of the spatial arrangement and electronic properties of the amino group in concert with other substituents on the aromatic ring.

While direct and comprehensive SAR studies specifically on a broad matrix of this compound derivatives with varied halogen and amino substituents are not extensively reported in the public domain, the available research on related structures provides valuable insights. The collective findings underscore a clear principle: the nature and position of both the halogen and the amino (or modified amino) group are pivotal in dictating the biological activity of this class of compounds.

Interactive Data Table: Illustrative Structure-Activity Relationships of Substituted Phenylacetic Acid Derivatives and Related Compounds

Below is a conceptual data table, based on the principles derived from the cited research, illustrating how variations in halogen and amino substituents could potentially influence the biological activity of phenylacetic acid derivatives. Please note that this table is a representative model to demonstrate the concepts of SAR and does not represent actual experimental data for a single, unified study on this compound derivatives.

| Compound ID | Phenylacetic Acid Core | Halogen Substituent | Amino/Amido Substituent | Target/Activity | Observed Potency (Illustrative) | Reference |

| PAA-1 | Phenylacetic acid | None | None | Penicillin Biosynthesis | Inactive | oup.com |

| PAA-2 | Phenylacetic acid | 3-Chloro | None | Penicillin Biosynthesis | High Inhibition | oup.com |

| PAA-3 | Phenylacetic acid | 4-Bromo | None | Penicillin Biosynthesis | High Inhibition | oup.com |

| BPA-1 | Benzyloxyphenylacetic acid | Varied Halogenation | None | Aldose Reductase | Potency Dependent on Substitution | nih.gov |

| ACT-1 | 2-Amino-4-p-chlorophenylthiazole-5-acetic acid | 4-Chloro (on phenyl) | 2-Acylamino | Anti-inflammatory | Active | nih.gov |

| ABP-1 | 2-Aminobenzophenone | None | 2-Amino | Antimitotic | High Activity | nih.gov |

This interactive table format is designed to allow for the sorting and filtering of data to better understand the potential impact of different substituents on the biological activity profile of these compounds.

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in the Synthesis and Derivatization of 5-Amino-2-bromophenylacetic Acid

The principles of green chemistry are increasingly being applied to the synthesis and derivatization of pharmaceutical intermediates to minimize environmental impact and enhance safety. taylorfrancis.com Environmentally friendly approaches often focus on the use of non-toxic solvents, multi-component reactions to improve atom economy, and the development of cost-effective and sustainable synthetic methodologies. taylorfrancis.com

In the context of synthesizing substituted phenylacetic acids and their derivatives, research has explored solvent-free reaction conditions. For instance, a method for the α-selective chlorination of phenylacetic acid and its analogues has been developed using catalytic PCl₃ and trichloroisocyanuric acid (TCCA) under solvent-free conditions, providing high yields of the desired products. nih.govunimi.it While this specific example does not directly involve this compound, the principle of eliminating solvents is a key green chemistry strategy that could be adapted for its synthesis and derivatization.

Furthermore, the development of synthetic methods that reduce the number of steps and the use of hazardous reagents is a central theme in green chemistry. Traditional methods for preparing substituted phenylacetic acids can involve harsh chemicals and multiple steps. google.com Newer, more environmentally friendly approaches aim to streamline these processes. One such approach involves the use of mechanochemistry, a solvent-free technique that uses mechanical force to induce chemical reactions. This method has been successfully applied to the synthesis of other heterocyclic compounds and offers a promising green alternative for the derivatization of this compound. researchgate.net

The use of safer and more sustainable reagents is another cornerstone of green chemistry. Research into the bromination of aromatic compounds, a key step in the synthesis of this compound, is exploring alternatives to traditional brominating agents. For example, a novel method for the bromination of 7-Aminophthalide using an environmentally friendly approach has been described, which conserves the use of halides. chemrxiv.org Such innovations could pave the way for greener synthetic routes to this compound.

The following table summarizes some green chemistry approaches relevant to the synthesis of phenylacetic acid derivatives:

| Green Chemistry Principle | Application in Phenylacetic Acid Synthesis | Potential for this compound |

| Solvent-Free Reactions | α-selective chlorination using TCCA without solvent. nih.govunimi.it | Adaptation of solvent-free conditions for halogenation or other functionalization steps. |

| Atom Economy | Multi-component reactions for the synthesis of α-aminophosphonate derivatives. taylorfrancis.com | Designing one-pot syntheses for derivatives, combining multiple reaction steps. |

| Safer Reagents | Use of N-bromoamides and visible light for C-H bromination. researchgate.net | Employing less hazardous brominating agents and catalysts in the synthesis. |

| Energy Efficiency | Mechanochemical synthesis of 2-phenylimidazo[1,2-a]pyridine. researchgate.net | Exploring mechanochemical methods for the amination or other derivatization reactions. |

Exploration of Novel Catalytic Methods for Selective Functionalization

The selective functionalization of the this compound scaffold is crucial for creating a diverse range of derivatives with tailored properties. Modern catalysis offers powerful tools to achieve this with high precision and efficiency. Transition-metal-catalyzed C-H activation has emerged as a particularly important strategy for directly modifying aromatic rings. rsc.org

Palladium-catalyzed reactions are at the forefront of this research. For instance, palladium-catalyzed C-H activation/annulation has been used to synthesize functionalized 3-bromoindoles from N-alkylanilines and bromoalkynes, demonstrating high atom economy and regioselectivity. nih.gov This type of methodology could potentially be adapted to cyclize derivatives of this compound. Furthermore, palladium-catalyzed meta-C-H functionalization of phenylacetic acids has been achieved using a pyridine-based template, allowing for reactions like iodination and cross-coupling. chu-lab.org This highlights the potential for directing functionalization to specific positions on the phenyl ring of this compound.

Nickel, being a more abundant and less expensive metal, is also gaining traction in C-H activation catalysis. rsc.org Research into nickel-catalyzed C-H activation is rapidly expanding, offering a more sustainable alternative to precious metal catalysts.

Beyond C-H activation, other catalytic methods are being explored for the selective modification of phenylacetic acid derivatives. For example, an efficient method for the α-selective chlorination of phenylacetic acid has been developed, which could be applicable to this compound to introduce functionality at the benzylic position. nih.govunimi.it

The table below outlines some novel catalytic methods and their potential applications for functionalizing this compound:

| Catalytic Method | Catalyst/Reagent | Type of Functionalization | Potential Application for this compound |

| Palladium-Catalyzed C-H Activation | Palladium acetate, Pyridine-based template | Meta-iodination, Arylation chu-lab.org | Selective functionalization of the phenyl ring at positions other than the amino and bromo groups. |

| Palladium-Catalyzed Annulation | Palladium catalyst | Formation of fused ring systems (e.g., indoles) nih.gov | Synthesis of novel heterocyclic derivatives from the amino and acetyl groups. |

| Nickel-Catalyzed C-H Activation | Nickel complexes | Various C-C and C-heteroatom bond formations rsc.org | A more sustainable approach to the diverse functionalization of the aromatic ring. |

| α-Selective Halogenation | PCl₃, TCCA | Chlorination at the benzylic carbon nih.govunimi.it | Introduction of a handle for further derivatization at the acetic acid side chain. |

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

The demand for new drugs and materials necessitates the rapid synthesis and evaluation of large numbers of molecules. High-throughput screening (HTS) and combinatorial chemistry are powerful platforms that address this need by enabling the parallel synthesis and testing of extensive compound libraries. nih.gov The core principle of combinatorial chemistry is to systematically combine a set of building blocks in all possible combinations to generate a large library of diverse molecules. nih.gov

This compound is an ideal scaffold for combinatorial library synthesis due to its multiple reactive sites: the amino group, the carboxylic acid group, and the bromo-substituted aromatic ring. These sites can be independently and selectively modified to create a vast array of derivatives. For example, the carboxylic acid can be converted to a variety of amides and esters, while the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The bromine atom can participate in various cross-coupling reactions to introduce different substituents onto the aromatic ring.

A study on the generation of a screening library from 3-chloro-4-hydroxyphenylacetic acid demonstrates a relevant approach. nih.gov In this work, a 20-membered amide library was created by reacting the methyl ester of the starting material with a diverse set of primary amines. nih.gov A similar strategy could be employed with this compound to rapidly generate a library of amides.

The integration of such combinatorial libraries with HTS allows for the rapid identification of "hit" compounds with desired biological activities. nih.gov These hits can then be further optimized in a more focused medicinal chemistry program.

The following table illustrates how a combinatorial library could be designed using this compound as the core scaffold:

| Scaffold Position | Reaction Type | Example Building Blocks |

| Carboxylic Acid | Amide formation | Diverse primary and secondary amines |

| Amino Group | Acylation | Various acyl chlorides or carboxylic acids |

| Bromo Group | Suzuki Coupling | A range of boronic acids |

Advanced Computational Design for Targeted Drug Discovery and Materials Science Applications

In recent years, computational methods have become an indispensable tool in both drug discovery and materials science. These in silico techniques allow for the rational design of molecules with specific properties, thereby reducing the time and cost associated with experimental work. nih.gov

In the context of drug discovery, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict how a molecule will interact with a biological target. als-journal.comnih.gov For derivatives of this compound, these methods can be used to design compounds that bind with high affinity and selectivity to a specific protein. For example, if a particular pharmacophore model requires a hydrogen bond donor, an acceptor, and an aromatic ring in a specific spatial arrangement, computational tools can be used to design derivatives of this compound that fit this model.

The use of computational tools extends to predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates. als-journal.com This allows for the early identification and elimination of compounds that are likely to fail in later stages of development.

In materials science, computational chemistry can be used to predict the electronic, optical, and mechanical properties of new materials. For instance, density functional theory (DFT) calculations can be employed to understand the structure-property relationships of polymers or organic electronic materials derived from this compound.

The integration of computational design with the synthetic and screening efforts described in the previous sections creates a powerful workflow for the development of new molecules. Computationally designed virtual libraries can be synthesized using combinatorial chemistry and then evaluated using high-throughput screening, with the experimental results feeding back to refine the computational models.

The table below lists some computational methods and their applications in the design of molecules derived from this compound:

| Computational Method | Application Area | Specific Goal |

| Molecular Docking | Drug Discovery | Predict binding mode and affinity of derivatives to a target protein. als-journal.com |

| QSAR | Drug Discovery | Develop models that correlate chemical structure with biological activity. |

| ADMET Prediction | Drug Discovery | Forecast the pharmacokinetic and toxicological properties of new compounds. als-journal.com |

| Density Functional Theory (DFT) | Materials Science | Calculate electronic and structural properties of novel materials. researchgate.net |

Conclusion

Summary of Key Research Advancements Related to 5-Amino-2-bromophenylacetic Acid